molecular formula C10H12BrN3 B12937290 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine CAS No. 947533-72-4

6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine

Cat. No.: B12937290
CAS No.: 947533-72-4
M. Wt: 254.13 g/mol
InChI Key: WMSUUGWLJJZSGJ-UHFFFAOYSA-N
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Description

6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position and a tert-butyl group at the 2nd position of the imidazo[1,2-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrimidine with tert-butyl bromide, followed by bromination at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale multicomponent reactions and optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    N-Bromosuccinimide (NBS): For bromination reactions.

    Sodium hydride (NaH): For deprotonation and nucleophilic substitution reactions.

    Palladium catalysts: For cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while cyclization reactions can produce fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine is unique due to the presence of both a bromine atom and a tert-butyl group, which confer distinct steric and electronic properties. These features enhance its reactivity and make it a valuable scaffold for the development of novel compounds with specific biological and chemical properties .

Properties

CAS No.

947533-72-4

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

6-bromo-2-tert-butylimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H12BrN3/c1-10(2,3)8-6-14-5-7(11)4-12-9(14)13-8/h4-6H,1-3H3

InChI Key

WMSUUGWLJJZSGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C=C(C=NC2=N1)Br

Origin of Product

United States

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